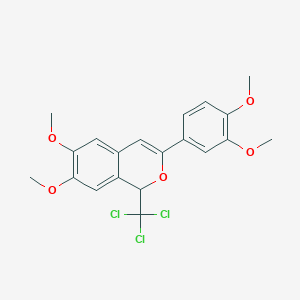![molecular formula C20H19NO3 B274386 3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are man-made compounds that are designed to mimic the effects of natural cannabinoids such as THC, the active ingredient in marijuana. MMB-FUBINACA is one of the most potent synthetic cannabinoids available, and its use has been associated with a range of adverse effects, including psychosis, seizures, and even death.
Mécanisme D'action
MMB-FUBINACA acts on the same receptors in the brain as natural cannabinoids such as THC. Specifically, it binds to CB1 receptors, which are primarily located in the brain and central nervous system. This binding leads to a range of effects, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
MMB-FUBINACA has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to increase heart rate, blood pressure, and body temperature. It has also been shown to impair cognitive function and memory. In humans, MMB-FUBINACA use has been associated with a range of adverse effects, including psychosis, seizures, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
MMB-FUBINACA has several advantages and limitations for use in lab experiments. Its potent psychoactive effects make it a useful tool for investigating the effects of cannabinoids on the brain and behavior. However, its potential for abuse and associated adverse effects make it a challenging compound to work with.
Orientations Futures
There are several future directions for research on MMB-FUBINACA. One area of interest is the potential therapeutic applications of synthetic cannabinoids. Researchers are investigating the use of these compounds for the treatment of a range of conditions, including pain, anxiety, and epilepsy. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Finally, researchers are investigating the long-term effects of synthetic cannabinoid use on the brain and behavior, as well as the potential for addiction and withdrawal.
Méthodes De Synthèse
The synthesis of MMB-FUBINACA is a complex process that involves several steps. The starting material for the synthesis is 2,5-dihydroxybenzoic acid, which is converted into 3-(5-bromofuran-2-yl)benzoic acid through a series of chemical reactions. The bromine atom on the furan ring is then substituted with a methylbenzylamino group using a palladium-catalyzed coupling reaction. Finally, the resulting compound is deprotected to yield MMB-FUBINACA.
Applications De Recherche Scientifique
MMB-FUBINACA has been the subject of extensive scientific research due to its potent psychoactive effects and potential for abuse. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H19NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
3-[5-[[(4-methylphenyl)methylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-14-5-7-15(8-6-14)12-21-13-18-9-10-19(24-18)16-3-2-4-17(11-16)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
Clé InChI |
MNHXOZOJXUHQTR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)

![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
